molecular formula C11H17NOS B1373805 H-Cysteinol(4-MeBzl) CAS No. 438237-83-3

H-Cysteinol(4-MeBzl)

Cat. No.: B1373805
CAS No.: 438237-83-3
M. Wt: 211.33 g/mol
InChI Key: YORIOJRHRGVUSU-LLVKDONJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of H-Cysteinol(4-MeBzl) typically begins with cysteine and 4-methylbenzyl chloride.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the thiol group of cysteine with 4-methylbenzyl chloride under basic conditions.

Industrial Production Methods

    Large-Scale Synthesis: Industrial production of H-Cysteinol(4-MeBzl) follows similar synthetic routes but on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Solvents: Ethanol, methanol, water.

Major Products

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl Cysteinol: Similar in structure but contains a methoxy group instead of a methyl group.

    Benzyl Cysteinol: Lacks the methyl group on the benzyl ring.

Uniqueness

Properties

IUPAC Name

(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13/h2-5,11,13H,6-8,12H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORIOJRHRGVUSU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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